molecular formula C10H12O3 B1265896 2,3-Dimethylphenoxyacetic acid CAS No. 2935-63-9

2,3-Dimethylphenoxyacetic acid

Cat. No. B1265896
CAS RN: 2935-63-9
M. Wt: 180.2 g/mol
InChI Key: AVDBMBYECMTQJQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2,3-dimethylphenoxyacetic acid often involves key steps such as halogenation, coupling reactions, and cyclodehydration. For example, the synthesis of 5,6-dimethylxanthenone-4-acetic acid involves dibromination followed by regioselective coupling with 2-hydroxyphenylacetic acid and subsequent cyclodehydration (Yang & Denny, 2009). Similar strategies may be applicable for synthesizing 2,3-dimethylphenoxyacetic acid, highlighting the importance of precise control over reaction conditions and regioselectivity.

Molecular Structure Analysis

Molecular structure analysis of related compounds emphasizes the significance of crystallographic studies in understanding conformation and bonding. For instance, studies on metal–organic complexes involving phenoxyacetic acid derivatives reveal complex coordination modes and supramolecular architecture, suggesting that 2,3-dimethylphenoxyacetic acid could also exhibit unique structural characteristics (Li et al., 2014).

Chemical Reactions and Properties

The chemical reactions and properties of phenoxyacetic acid derivatives are influenced by their functional groups and molecular structure. For example, electrophilic substitution reactions, including halogenation and acylation, are common for pyrrolopyrimidine derivatives, indicating that 2,3-dimethylphenoxyacetic acid could undergo similar reactions under appropriate conditions (Tsupak et al., 1994).

Scientific Research Applications

  • Pharmaceutical Research

    • Application : 2,3-Dimethylphenoxyacetic acid is used in the synthesis of various pharmaceutical compounds .
    • Methods : The compound is used as a starting material in the synthesis of various derivatives, which are then tested for their biological activity .
    • Results : The synthesized compounds are tested for their pharmacological activities. The results of these tests can help in the development of new therapeutic agents .
  • Antioxidant and Antibacterial Activities

    • Application : 2,3-Dimethylphenoxyacetic acid derivatives have been studied for their antioxidant and antibacterial activities .
    • Methods : The compound is used to synthesize new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides, which are then tested for their antioxidant and antibacterial activities .
    • Results : The results of these tests can provide valuable information about the potential use of these compounds in the treatment of various diseases .
  • Proteomics Research

    • Application : 2,3-Dimethylphenoxyacetic acid is used in proteomics research .
    • Methods : The compound can be used in various experimental procedures in proteomics, a branch of biology that studies proteins on a large scale .
    • Results : The outcomes of these experiments can contribute to our understanding of proteins and their functions .
  • Synthesis of Phenoxy Acetamide Derivatives

    • Application : 2,3-Dimethylphenoxyacetic acid can be used in the synthesis of phenoxy acetamide derivatives .
    • Methods : The compound is used as a starting material in the synthesis of various derivatives, such as chalcone, indole, and quinoline .
    • Results : These derivatives are then tested for their pharmacological activities, which can lead to the development of new therapeutic agents .
  • Chemical Research

    • Application : 2,3-Dimethylphenoxyacetic acid is used in chemical research, particularly in the synthesis of various chemical compounds .
    • Methods : The compound can be used as a starting material in various chemical reactions. The specific methods of application or experimental procedures would depend on the particular reaction being carried out .
    • Results : The outcomes of these experiments can contribute to our understanding of chemical reactions and the properties of the resulting compounds .
  • Synthesis of Novel Compounds

    • Application : 2,3-Dimethylphenoxyacetic acid has been used in the synthesis of novel N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide .
    • Methods : The compound was synthesized by the condensation of ethyl 2-(2-isopropylphenoxy) acetic acid with 1,2-diaminobenzene, using dry DCM as solvent lutidine and TBTU as coupling agent at room temperature .
    • Results : The synthesized compound could be tested for various pharmacological activities, which can lead to the development of new therapeutic agents .

Safety And Hazards

2,3-Dimethylphenoxyacetic acid is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area. Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name

2-(2,3-dimethylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7-4-3-5-9(8(7)2)13-6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVDBMBYECMTQJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80183582
Record name 2,3-Xylyloxyacetic acid
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethylphenoxyacetic acid

CAS RN

2935-63-9
Record name 2-(2,3-Dimethylphenoxy)acetic acid
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Record name 2,3-Xylyloxyacetic acid
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Record name 2935-63-9
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Record name 2,3-Xylyloxyacetic acid
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Record name 2,3-xylyloxyacetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
K Singhal, P Raj, R Mishra… - Synthesis and Reactivity in …, 2005 - Taylor & Francis

A series of hitherto unreported arylantimony(III)aryloxyacetates of the general formula Arn SbL3−n (n=1: L=OCOCH2OC6H

Number of citations: 1 www.tandfonline.com
RL Weintraub, JW Brown, JC Nickerson… - Botanical …, 1952 - journals.uchicago.edu
1. Excision of the terminal bud of the seedling of Phaseolus vulgaris var. Black Valentine results in the formation of an abscission layer in the subjacent internode. A similar result can be …
Number of citations: 49 www.journals.uchicago.edu
U Pfitzner, MH Zenk - Methods in enzymology, 1987 - Elsevier
Publisher Summary This chapter focuses on the isolation and immobilization of strictosidine synthase. Strictosidine synthase is the first enzyme involved in the secondary metabolism of …
Number of citations: 24 www.sciencedirect.com
DJ Osborne, RL Wain, RD Walker - Journal of Horticultural Science, 1952 - Taylor & Francis
A wide range of synthetic chemicals has been prepared and examined for activity in promoting the rooting of cuttings and for inducing seedless development of tomato fruits. In rooting …
Number of citations: 17 www.tandfonline.com

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